molecular formula C17H16Cl2N2O4S B4167327 N~1~-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

N~1~-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide

Cat. No. B4167327
M. Wt: 415.3 g/mol
InChI Key: NZXPLOUEAGFVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-acetylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]alaninamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, DACPA, and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DACPA is thought to involve the selective disruption of protein-protein interactions. DACPA has been shown to bind to specific sites on proteins, preventing them from interacting with their normal binding partners. This disruption of protein-protein interactions can have a variety of effects on biological processes, depending on the specific proteins involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DACPA are varied and depend on the specific proteins and biological processes involved. Some of the effects that have been observed in studies of DACPA include changes in protein conformation, alterations in enzyme activity, and changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DACPA in lab experiments is its ability to selectively disrupt protein-protein interactions. This allows researchers to study the role of these interactions in various biological processes in a more targeted way. However, one limitation of using DACPA is that it may not be effective in all systems, and its effects may vary depending on the specific proteins and biological processes involved.

Future Directions

There are many potential future directions for research on DACPA. One area of research that is particularly promising is the use of DACPA as a tool for studying the role of protein-protein interactions in disease. By selectively disrupting these interactions, researchers may be able to identify new targets for drug development and gain a better understanding of the underlying mechanisms of disease. Other potential future directions for research on DACPA include the development of new synthetic methods for producing the compound and the investigation of its effects on different types of proteins and biological systems.

Scientific Research Applications

DACPA has been widely studied for its potential applications in scientific research. One area of research in which DACPA has been shown to be particularly useful is in the study of protein-protein interactions. DACPA has been used as a tool to selectively disrupt protein-protein interactions, allowing researchers to better understand the role of these interactions in various biological processes.

properties

IUPAC Name

N-(3-acetylphenyl)-2-[(2,5-dichlorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O4S/c1-10(17(23)20-14-5-3-4-12(8-14)11(2)22)21-26(24,25)16-9-13(18)6-7-15(16)19/h3-10,21H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXPLOUEAGFVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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